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Compound of Interest

Compound Name: KT-333 ammonium

Cat. No.: B15614171

This technical support center provides guidance for researchers, scientists, and drug
development professionals on managing potential dose-limiting toxicities (DLTs) associated
with the STAT3 degrader, KT-333, during in vivo experiments. The information is compiled from
preclinical and clinical trial data.

Troubleshooting Guides: Dose-Limiting Toxicities
(DLTs)

This section addresses specific DLTs observed in the Phase 1 clinical trial of KT-333
(NCT05225584).

Issue 1: How to manage Grade 3 Stomatitis?

e Question: A subject has developed Grade 3 stomatitis (severe oral inflammation) after
treatment with KT-333. What are the potential causes and recommended actions?

e Answer: Grade 3 stomatitis has been identified as a dose-limiting toxicity for KT-333.[1][2] It
was notably observed in patients with large granular lymphocytic leukemia (LGL-L) at dose
level 5 in the Phase 1 trial.[1][2] The underlying cause is likely related to the on-target effect
of STAT3 degradation, as STAT3 signaling is crucial for the integrity and repair of mucosal
tissues.

Recommended Actions:
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o Confirm Grading: Ensure the adverse event is accurately graded according to the relevant
criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

o Follow Protocol: Immediately consult the study protocol for specific instructions regarding
dose interruption, reduction, or discontinuation. The Phase 1 trial protocol was revised to
continue dose escalation separately for different patient cohorts based on observed
toxicities.[2]

o Supportive Care: Implement standard supportive care measures for severe stomatitis,
which may include pain management, nutritional support, and maintenance of oral hygiene
to prevent secondary infections.

o Data Collection: Document the event thoroughly, including onset, duration, severity, and all
management steps taken.

Issue 2: How to respond to Grade 3 Arthralgia?

e Question: A subject is experiencing Grade 3 arthralgia (severe joint pain), impacting their
daily activities. Is this an expected toxicity of KT-333?

o Answer: Yes, Grade 3 arthralgia was reported as a DLT in the KT-333 Phase 1 trial.[2] This
toxicity occurred in a patient with LGL-L at dose level 5.[2] While the precise mechanism is
not fully elucidated, STAT3 is involved in inflammatory and immune pathways, and its
inhibition can modulate cytokine profiles, potentially leading to joint pain.

Recommended Actions:

o Assess Severity: Evaluate the impact of the arthralgia on the subject's ability to perform
activities of daily living.

o Dose Modification: Adhere to the study protocol's guidelines for managing DLTs, which will
likely require interrupting or modifying the dose of KT-333.

o Symptomatic Treatment: Administer appropriate analgesic medications as per institutional
guidelines to manage the pain.
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o Differential Diagnosis: Rule out other potential causes of joint pain to confirm its relation to
the study drug.

Issue 3: How to address Grade 3 Fatigue?

¢ Question: A subject reports Grade 3 fatigue after receiving a high dose of KT-333. What is
the appropriate course of action?

o Answer: Grade 3 fatigue was identified as a DLT in a lymphoma patient treated at dose level
7 in the Phase 1 trial.[1][3] Fatigue is a common adverse event with anti-cancer therapies,
but at a severe grade, it can be dose-limiting.[1] It is also one of the most common
treatment-related adverse events with KT-333, though typically at lower grades.[1]

Recommended Actions:

o Evaluate Impact: Determine the extent to which fatigue is limiting the subject's self-care
capabilities.

o Consult Protocol: The study protocol is the primary resource for managing this DLT and
will specify required actions for dose adjustment.

o Investigate Contributing Factors: Assess for and manage other potential causes of fatigue,
such as anemia, nutritional deficits, or sleep disturbances.

o Patient Counseling: Advise the patient on energy conservation strategies and appropriate
levels of physical activity.

Frequently Asked Questions (FAQs)

Q1: What is KT-333 and what is its mechanism of action? Al: KT-333 is a first-in-class, potent,
and highly selective heterobifunctional small molecule that degrades the Signal Transducer and
Activator of Transcription 3 (STAT3) protein.[4] It works by binding simultaneously to STAT3
and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which tags the STAT3 protein for
destruction by the proteasome.[5][6] Since STAT3 is a transcription factor that is often over-
activated in cancer cells—promoting proliferation, preventing apoptosis, and mediating immune
evasion—its degradation can inhibit tumor growth.[4][7]
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Q2: Besides DLTs, what are the most common adverse events with KT-333? A2: In the Phase 1
trial, KT-333 was generally well-tolerated, with most adverse events being Grade 1 or 2.[1] The
most frequently reported adverse events (any grade) included stomatitis, fatigue, nausea,
pyrexia (fever), increased alanine aminotransferase (ALT), constipation, and diarrhea.[1]
Stomatitis and fatigue were the most common AEs considered related to the treatment.[1]

Q3: Is there a summary of the observed dose-limiting toxicities? A3: Yes. The DLTs were
observed at higher dose levels in the Phase 1la dose-escalation trial. A summary is provided in
Table 1 below.

Q4: What should be the immediate response if any potential DLT is observed during an in vivo
study? A4: Any suspected DLT requires immediate attention. The standard procedure should
be to:

o Ensure subject safety and provide necessary supportive medical care.
» Grade the toxicity according to established criteria (e.g., CTCAE).

» Report the event immediately to the study sponsor and institutional review board (IRB) as
per the protocol.

e Pause dosing of the investigational agent until a full evaluation is complete.
o Follow the specific dose-modification rules outlined in the study protocol.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in
the KT-333 Phase 1 Trial
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o Dose Level Patient
Toxicity Grade . Reference(s)
(DL) Population

Large Granular
Lymphocytic

Stomatitis 3 5 ymP 'yt [1][2]
Leukemia (LGL-

L)

Large Granular

Lymphocytic
Arthralgia 3 5 ymp -yt [2]
Leukemia (LGL-
L)
] Lymphoma /
Fatigue 3 7 ] [1]
Solid Tumor

Table 2: Most Common Any-Grade Adverse Events (AES)

Adverse Event Incidence (%)
Stomatitis 42.6%
Fatigue 22.5%
Nausea 22.5%
Pyrexia (Fever) 19.1%
Alanine Aminotransferase (ALT) Increase 17.0%
Constipation 17.0%
Diarrhea 17.0%

Data as of June 3, 2024, from the
NCT05225584 trial.[1]

Experimental Protocols

Methodology 1: Phase 1a/lb Dose Escalation and Toxicity Assessment
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The reported toxicities of KT-333 were identified during an open-label, Phase 1a/l1b clinical trial
(NCT05225584) designed to evaluate its safety, tolerability, and preliminary efficacy.[1][8]

e Primary Objectives: To determine the overall safety profile, maximum tolerated dose (MTD),
and/or the recommended Phase 2 dose (RP2D) of KT-333.[1][8]

o Study Design: The dose-escalation phase (1a) typically follows an accelerated titration or a
3+3 design.[8] In a 3+3 design:

[e]

A cohort of 3 subjects is enrolled at a specific dose level.

o They are monitored for a pre-defined period (e.g., the first 28-day cycle) for the occurrence
of DLTs.

o If O of 3 subjects experience a DLT, the trial escalates to the next higher dose level.

o If 1 of 3 subjects experiences a DLT, the cohort is expanded to 6 subjects at the same
dose level.

o If 22 subjects in a cohort experience a DLT, this dose is considered to exceed the MTD,
and the next lower dose level is typically declared the MTD.

o Administration: KT-333 was administered intravenously on a weekly schedule in 28-day
cycles.[8]

» Toxicity Monitoring and Grading: Adverse events are monitored continuously and graded
based on the National Cancer Institute's Common Terminology Criteria for Adverse Events
(CTCAE). ADLT is a specific, pre-defined adverse event that is considered unacceptable
and triggers dose de-escalation or cohort expansion as per the protocol.

Methodology 2: Pharmacodynamic (PD) Assessment of STAT3 Degradation
To confirm the on-target activity of KT-333, pharmacodynamic assessments were performed.
o Objective: To measure the extent and duration of STAT3 protein degradation in patients.

o Sample Collection: Peripheral blood mononuclear cells (PBMCs) were collected from
patients at various time points before and after KT-333 administration.[1] Tumor biopsies
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were also collected from some patients.

e Analysis: The level of STAT3 protein in these samples was quantified using methods such as
mass spectrometry or Western blot to determine the percentage of degradation compared to
baseline.[9]

e Findings: KT-333 demonstrated potent, dose-dependent degradation of STAT3, achieving up
to 95% mean maximum degradation in PBMCs at dose level 7.[1] This confirms that the
biological activity of the drug increases with dose, which correlates with the emergence of
toxicities at higher dose levels.
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Caption: Mechanism of Action of KT-333 STAT3 Degrader.
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Caption: Workflow for Managing a Suspected Dose-Limiting Toxicity.
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Caption: Relationship between KT-333 Dose, STAT3 Degradation, and Toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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